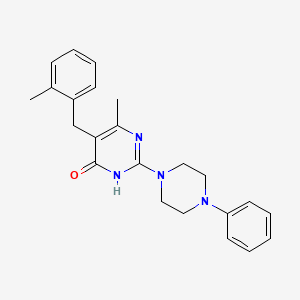

6-methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

6-Methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a core pyrimidine ring substituted with a methyl group at position 6, a 2-methylbenzyl group at position 5, and a 4-phenylpiperazinyl moiety at position 2. The compound’s molecular weight is approximately 388.51 g/mol, inferred from structurally similar analogs (e.g., STK261541 in ).

Properties

IUPAC Name |

4-methyl-5-[(2-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-17-8-6-7-9-19(17)16-21-18(2)24-23(25-22(21)28)27-14-12-26(13-15-27)20-10-4-3-5-11-20/h3-11H,12-16H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLOHCUGNWJUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

This structure includes a pyrimidine ring, a piperazine moiety, and aromatic substituents that contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrimidines have been studied for their effects on various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer types:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methyl Pyrimidine Derivative | A549 | 26 |

| 4-Phenylpiperazine Analog | MCF-7 | 15 |

| 2-Methylbenzyl Substituted | HeLa | 20 |

These values indicate a promising potential for the compound in inhibiting tumor growth, particularly against lung (A549) and breast (MCF-7) cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Studies have shown that the compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : Flow cytometry analyses reveal that treatment with this compound results in increased apoptosis markers such as caspase activation and PARP cleavage.

- Targeting Kinases : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer progression, although further studies are needed to elucidate these pathways.

Study 1: Anticancer Efficacy

In a study conducted by Xia et al., derivatives similar to 6-methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one were synthesized and screened for antitumor activity. The results indicated significant cytotoxicity against A549 cell lines with an IC50 value of 26 µM, demonstrating its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this class of compounds. It was found that they induced autophagy in cancer cells without triggering apoptosis, suggesting a dual mechanism of action that could be beneficial for therapeutic strategies .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness arises from its specific substituents, which differentiate it from analogs. Key comparisons include:

Piperazine Ring Modifications

- 4-Phenylpiperazinyl vs. This may improve binding affinity to receptors like dopamine or serotonin .

Alkyl and Aromatic Side Chains

- 5-(2-Methylbenzyl) vs. 5-(3-Methylbutyl) () :

The 2-methylbenzyl group introduces steric bulk and aromaticity, favoring hydrophobic interactions, whereas a 3-methylbutyl chain (e.g., in 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one) enhances solubility but reduces target specificity .

Heterocyclic Additions

- Quinazoline-Containing Analogs (): Compounds like 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one integrate quinazoline rings, enabling tubulin binding and anticancer activity. The target compound lacks this moiety, suggesting divergent mechanisms (e.g., receptor vs. enzyme targeting) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.